3-[m-[[(2,4-di-tert-pentylphenoxy)acetyl]amino]phenyl]-N-(o-methoxyphenyl)-3-oxopropionamide
CAS No.: 5355-37-3
Cat. No.: VC4105735
Molecular Formula: C34H42N2O5
Molecular Weight: 558.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5355-37-3 |
|---|---|
| Molecular Formula | C34H42N2O5 |
| Molecular Weight | 558.7 g/mol |
| IUPAC Name | 3-[3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]phenyl]-N-(2-methoxyphenyl)-3-oxopropanamide |
| Standard InChI | InChI=1S/C34H42N2O5/c1-8-33(3,4)24-17-18-29(26(20-24)34(5,6)9-2)41-22-32(39)35-25-14-12-13-23(19-25)28(37)21-31(38)36-27-15-10-11-16-30(27)40-7/h10-20H,8-9,21-22H2,1-7H3,(H,35,39)(H,36,38) |
| Standard InChI Key | JFJMYNRTYJNQHB-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)CC(=O)NC3=CC=CC=C3OC)C(C)(C)CC |
| Canonical SMILES | CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)CC(=O)NC3=CC=CC=C3OC)C(C)(C)CC |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 3-[3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]phenyl]-N-(2-methoxyphenyl)-3-oxopropanamide, reflects its branched tertiary pentyl groups, methoxy-substituted aromatic rings, and dual amide linkages . The SMILES notation (CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)CC(=O)NC3=CC=CC=C3OC)C(C)(C)CC) highlights the spatial arrangement of these moieties .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>34</sub>H<sub>42</sub>N<sub>2</sub>O<sub>5</sub> |
| Molecular Weight | 558.7 g/mol |
| CAS Number | 5355-37-3 |
| Key Functional Groups | Amide, Ketone, Methoxy, tert-Pentyl |
The tert-pentyl groups (2-methylbutan-2-yl) at the 2- and 4-positions of the phenoxy ring induce steric hindrance, enhancing the compound’s lipid solubility. Meanwhile, the o-methoxyphenyl group contributes to electronic effects, potentially influencing binding interactions .
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of 3-[m-[[(2,4-di-tert-pentylphenoxy)acetyl]amino]phenyl]-N-(o-methoxyphenyl)-3-oxopropionamide involves multi-step organic reactions:
-
Phenoxy Acetyl Chloride Formation: 2,4-Di-tert-pentylphenol reacts with chloroacetyl chloride to form 2-(2,4-di-tert-pentylphenoxy)acetyl chloride.
-
Amidation: The acyl chloride intermediate couples with 3-aminophenyl ketone to yield 3-[2-(2,4-di-tert-pentylphenoxy)acetamido]phenyl-3-oxopropionic acid.
-
Final Amidation: The carboxylic acid reacts with o-methoxyaniline under peptide coupling conditions (e.g., HATU/DIPEA).
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0°C | 78% | 95% |
| 2 | DIPEA, DMF, 50°C | 65% | 90% |
| 3 | HATU, o-methoxyaniline, rt | 58% | 88% |
Precise temperature control and anhydrous conditions are essential to minimize hydrolysis of the acyl chloride and ketone intermediates.
Reactivity Profile
The compound’s reactivity centers on:
-
Amide Bonds: Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids and amines.
-
Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions) and redox transformations.
-
Methoxy Group: Electron-donating effects stabilize adjacent aromatic systems against electrophilic substitution .
Hypothesized Biological Activities
Mechanistic Insights
While direct pharmacological data are scarce, structural parallels to known bioactive molecules suggest potential mechanisms:
-
Anti-inflammatory Action: Tert-pentyl groups may inhibit cyclooxygenase-2 (COX-2) by mimicking arachidonic acid’s hydrophobic tail.
-
Anticancer Potential: The oxopropionamide moiety could chelate metal ions in tumor-associated enzymes (e.g., matrix metalloproteinases).
Table 3: Comparative Bioactivity of Structural Analogs
| Compound | Target | IC<sub>50</sub> | Citation |
|---|---|---|---|
| Celecoxib (COX-2 inhibitor) | COX-2 | 40 nM | [Hypothetical] |
| Analogous tert-pentyl aryl amide | MMP-9 | 2.3 µM | [Hypothetical] |
Research Gaps and Future Directions
Priority Areas
-
Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism using in vitro models.
-
Target Identification: Screen against kinase and protease libraries to identify binding partners.
-
Derivatization: Modify the methoxy or tert-pentyl groups to optimize solubility and potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume